N-(2-fluorophenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide
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Overview
Description
N-(2-FLUOROPHENYL)-3-[2-(THIOPHEN-2-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that features a benzofuran core, a fluorophenyl group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUOROPHENYL)-3-[2-(THIOPHEN-2-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzofuran core This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-(2-FLUOROPHENYL)-3-[2-(THIOPHEN-2-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzofuran core can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
N-(2-FLUOROPHENYL)-3-[2-(THIOPHEN-2-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-FLUOROPHENYL)-3-[2-(THIOPHEN-2-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and thiophene groups can enhance binding affinity through hydrophobic interactions and π-π stacking. The benzofuran core can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluorophenyl)-2-(2-thienyl)acetamide
- N-(2-Fluorophenyl)-2-{[2-(thiophen-2-yl)ethyl]amino}acetamide
Uniqueness
N-(2-FLUOROPHENYL)-3-[2-(THIOPHEN-2-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to the presence of the benzofuran core, which imparts distinct electronic and steric properties. This makes it different from other similar compounds that may lack this core structure, resulting in different reactivity and biological activity.
Properties
Molecular Formula |
C21H15FN2O3S |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-3-[(2-thiophen-2-ylacetyl)amino]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H15FN2O3S/c22-15-8-2-3-9-16(15)23-21(26)20-19(14-7-1-4-10-17(14)27-20)24-18(25)12-13-6-5-11-28-13/h1-11H,12H2,(H,23,26)(H,24,25) |
InChI Key |
XYZNHNLBIPKCDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)CC4=CC=CS4 |
Origin of Product |
United States |
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